

# physicochemical properties of Methyl 2-chlorobenzoate

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## Compound of Interest

Compound Name: Methyl 2-chlorobenzoate

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An In-depth Technical Guide to the Physicochemical Properties of **Methyl 2-chlorobenzoate**

## Introduction

**Methyl 2-chlorobenzoate** (CAS No. 610-96-8) is an organic carboxylic acid ester that serves as a significant intermediate in organic synthesis.[1][2] With the molecular formula  $C_8H_7ClO_2$ , it is utilized in the synthesis of various compounds, including quinazolinone derivatives and 2-chlorobenzohydrazide.[3][4] Its applications span diverse fields such as pharmaceuticals, coatings, cosmetics, and polymer materials.[2] This technical guide provides a comprehensive overview of the core physicochemical properties of **Methyl 2-chlorobenzoate**, detailed experimental protocols for its synthesis and analysis, and logical workflows for its characterization.

## Physicochemical Properties

The fundamental physical and chemical characteristics of **Methyl 2-chlorobenzoate** are summarized below. These properties are crucial for its handling, storage, and application in research and development.

## General and Physical Properties

This table summarizes the key identification and physical state information for **Methyl 2-chlorobenzoate**.

Property	Value	Source
CAS Number	610-96-8	[3][5][6]
Molecular Formula	C <sub>8</sub> H <sub>7</sub> ClO <sub>2</sub>	[1][3][6]
Molecular Weight	170.59 g/mol	[3][6][7]
Appearance	White to light yellow crystal powder; Clear colorless liquid	[1][3][4][8]
Density	1.191 g/mL at 25 °C	[3][5][7][8]
Boiling Point	86-88 °C at 2.5 mmHg; 233-235 °C (at atmospheric pressure)	[3][4][5][8]
Melting Point	233-235 °C*	[1][4][8]
Flash Point	108 - 109 °C (closed cup)	[1][3][4][8]
Refractive Index	n <sub>20</sub> /D 1.536	[3][7][8]

\*Note: The reported melting point of 233-235 °C is likely an error in the cited sources, as it is identical to the boiling point and inconsistent with the compound's description as a liquid or powder form at room temperature.

## Solubility and Partitioning

Property	Value	Source
Water Solubility	567 mg/L at 25 °C	[8]
LogP (Octanol/Water)	2.38	[5][9]

## Spectral Data

Spectroscopic data is essential for the structural elucidation and confirmation of **Methyl 2-chlorobenzoate**.

## NMR Spectroscopy

Spectrum	Solvent	Chemical Shifts ( $\delta$ , ppm) and Coupling Constants (J, Hz)	Source
$^1\text{H}$ NMR	$\text{CDCl}_3$ (400 MHz)	$\delta$ 7.82 (dd, $J$ = 7.7, 1.6 Hz, 1H), 7.42 (dtd, $J$ = 9.7, 8.0, 1.5 Hz, 2H), 7.33 – 7.27 (m, 1H), 3.93 (s, 3H)	[10]
$^1\text{H}$ NMR	$\text{DMSO-d}_6$ (400 MHz)	$\delta$ 7.84-7.82 (dd, $J_1$ = 7.6 Hz, 1H), 7.34-7.26 (m, 1H), 3.94 (s, 3H) (Note: Integration in source appears incomplete)	[8]
$^{13}\text{C}$ NMR	$\text{CDCl}_3$ (101 MHz)	$\delta$ 166.2, 133.7, 132.6, 131.4, 131.1, 130.1, 126.6, 52.4	[2][10]
$^{13}\text{C}$ NMR	$\text{DMSO-d}_6$ (101 MHz)	$\delta$ 165.46, 133.05, 131.73, 130.91, 130.67, 130.04, 127.25, 52.39	[2]

## Mass Spectrometry and Infrared Spectroscopy

Technique	Key Data Points	Source
Mass Spec. (EI)	Major $m/z$ peaks: 139 (100%), 170 (28.1%), 75 (25.9%), 141 (20%), 50 (12.7%)	[6]
IR Spectroscopy	Data available from NIST/EPA Gas-Phase Infrared Database	[11]

## Experimental Protocols

Detailed methodologies for the synthesis and analysis of **Methyl 2-chlorobenzoate** are critical for reproducible results.

## Synthesis of Methyl 2-chlorobenzoate

Several methods for the synthesis of **Methyl 2-chlorobenzoate** have been reported. Below is a common laboratory-scale procedure based on the esterification of the corresponding carboxylic acid.

Protocol: Fischer Esterification of 2-Chlorobenzoic Acid

- **Reaction Setup:** To a 50 mL three-necked flask, add 10 mmol of 2-chlorobenzoic acid, 80 mmol of methanol, and 2.0 mmol of a suitable catalyst (e.g., dibromohydantoin or a solid acid catalyst like Zr/Ti).[\[12\]](#)[\[13\]](#)
- **Reaction Conditions:** Equip the flask with a reflux condenser and a magnetic stirrer. Heat the mixture to 60-70 °C in an oil bath and stir vigorously under reflux for 4-8 hours.[\[12\]](#)
- **Work-up:** After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess methanol via rotary evaporation.[\[12\]](#)
- **Extraction:** Transfer the residue to a separatory funnel. Add 20 mL of ethyl acetate and wash the organic layer with a 5% sodium carbonate solution, followed by water.[\[12\]](#)
- **Drying and Purification:** Dry the organic layer over anhydrous sodium sulfate. Remove the solvent under reduced pressure to yield the crude product.[\[12\]](#)
- **Final Purification:** Purify the residue by column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether (e.g., 1:10 v/v) as the eluent to obtain pure **Methyl 2-chlorobenzoate**.[\[2\]](#)



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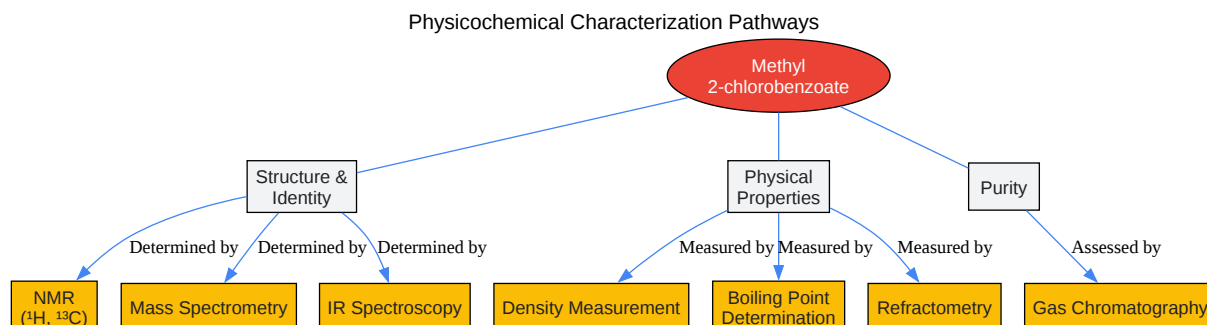
Caption: Workflow for the synthesis and purification of **Methyl 2-chlorobenzoate**.

## Analytical Characterization Protocols

Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a standard method for determining the purity of **Methyl 2-chlorobenzoate** and confirming its identity.

- Sample Preparation: Prepare a dilute solution of the synthesized **Methyl 2-chlorobenzoate** in a suitable volatile solvent, such as dichloromethane or ethyl acetate.
- Instrumentation: Use a gas chromatograph coupled to a mass spectrometer (GC-MS). A common setup involves using a DB-5 or similar nonpolar capillary column.<sup>[14]</sup>
- GC Conditions:
  - Injector Temperature: 250 °C.
  - Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1.0 mL/min).<sup>[12]</sup>
  - Oven Program: Start at a suitable initial temperature (e.g., 80 °C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 280 °C) and hold for several minutes to ensure all components elute.
- MS Conditions:
  - Ionization Mode: Electron Ionization (EI) at 70 eV.<sup>[6]</sup>
  - Mass Range: Scan a mass range of m/z 40-400 to capture the molecular ion and key fragment ions.
- Data Analysis: Identify the peak corresponding to **Methyl 2-chlorobenzoate** by its retention time. Confirm its identity by comparing the acquired mass spectrum with a reference spectrum, looking for the characteristic molecular ion (m/z 170) and fragmentation pattern (e.g., m/z 139).<sup>[6]</sup>



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